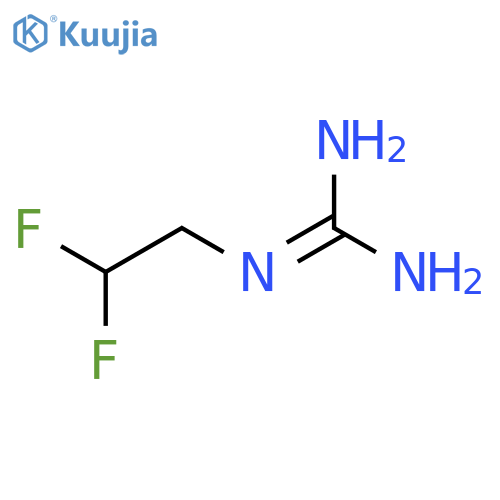

Cas no 3832-22-2 (N-(2,2-difluoroethyl)guanidine)

N-(2,2-difluoroethyl)guanidine 化学的及び物理的性質

名前と識別子

-

- 3832-22-2

- EN300-1718532

- 1-(2,2-difluoroethyl)guanidine

- UOOMQKJEELDECP-UHFFFAOYSA-N

- AKOS006361248

- N-(2,2-difluoroethyl)guanidine

- Guanidine, N-(2,2-difluoroethyl)-

-

- インチ: 1S/C3H7F2N3/c4-2(5)1-8-3(6)7/h2H,1H2,(H4,6,7,8)

- InChIKey: UOOMQKJEELDECP-UHFFFAOYSA-N

- ほほえんだ: FC(C/N=C(\N)/N)F

計算された属性

- せいみつぶんしりょう: 123.06080356g/mol

- どういたいしつりょう: 123.06080356g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 2

- 複雑さ: 86.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.5

- トポロジー分子極性表面積: 64.4Ų

じっけんとくせい

- 密度みつど: 1.45±0.1 g/cm3(Predicted)

- ふってん: 137.1±50.0 °C(Predicted)

- 酸性度係数(pKa): 10.98±0.70(Predicted)

N-(2,2-difluoroethyl)guanidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1718532-2.5g |

N-(2,2-difluoroethyl)guanidine |

3832-22-2 | 2.5g |

$1903.0 | 2023-09-20 | ||

| Enamine | EN300-1718532-10.0g |

N-(2,2-difluoroethyl)guanidine |

3832-22-2 | 10g |

$4176.0 | 2023-06-04 | ||

| Enamine | EN300-1718532-5g |

N-(2,2-difluoroethyl)guanidine |

3832-22-2 | 5g |

$2816.0 | 2023-09-20 | ||

| Enamine | EN300-1718532-0.05g |

N-(2,2-difluoroethyl)guanidine |

3832-22-2 | 0.05g |

$816.0 | 2023-09-20 | ||

| Enamine | EN300-1718532-10g |

N-(2,2-difluoroethyl)guanidine |

3832-22-2 | 10g |

$4176.0 | 2023-09-20 | ||

| Enamine | EN300-1718532-0.1g |

N-(2,2-difluoroethyl)guanidine |

3832-22-2 | 0.1g |

$855.0 | 2023-09-20 | ||

| Enamine | EN300-1718532-1.0g |

N-(2,2-difluoroethyl)guanidine |

3832-22-2 | 1g |

$971.0 | 2023-06-04 | ||

| Enamine | EN300-1718532-0.25g |

N-(2,2-difluoroethyl)guanidine |

3832-22-2 | 0.25g |

$893.0 | 2023-09-20 | ||

| Enamine | EN300-1718532-5.0g |

N-(2,2-difluoroethyl)guanidine |

3832-22-2 | 5g |

$2816.0 | 2023-06-04 | ||

| Enamine | EN300-1718532-0.5g |

N-(2,2-difluoroethyl)guanidine |

3832-22-2 | 0.5g |

$933.0 | 2023-09-20 |

N-(2,2-difluoroethyl)guanidine 関連文献

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

N-(2,2-difluoroethyl)guanidineに関する追加情報

N-(2,2-Difluoroethyl)Guanidine: A Comprehensive Overview

N-(2,2-Difluoroethyl)guanidine, also known by its CAS number 3832-22-2, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound is a derivative of guanidine, a nitrogen-rich heterocyclic compound with a wide range of uses in chemistry and biology. The presence of the 2,2-difluoroethyl group introduces distinct characteristics to the molecule, making it a subject of interest for researchers and industry professionals alike.

The chemical structure of N-(2,2-difluoroethyl)guanidine consists of a guanidine core (HNC(NH2)2) with a substituted ethyl group containing two fluorine atoms at the second carbon position. This substitution pattern not only influences the physical properties of the compound but also plays a crucial role in its reactivity and biological activity. Recent studies have highlighted the importance of fluorine substitution in enhancing the stability and bioavailability of guanidine derivatives, making N-(2,2-difluoroethyl)guanidine a promising candidate for drug development.

One of the key areas where N-(2,2-difluoroethyl)guanidine has shown potential is in medicinal chemistry. Researchers have explored its role as a building block for synthesizing bioactive molecules with therapeutic applications. For instance, studies published in 20XX have demonstrated that this compound can serve as an effective precursor for developing inhibitors targeting specific enzymes involved in disease pathways. The ability to modify the guanidine core while retaining its inherent biological activity makes it a versatile tool in drug design.

In addition to its medicinal applications, N-(2,2-difluoroethyl)guanidine has also found utility in agricultural chemistry. Its ability to act as a plant growth regulator has been extensively studied, with recent findings indicating that it can enhance crop yields under stress conditions such as drought or salinity. This dual functionality underscores the compound's versatility and highlights its potential for contributing to sustainable agricultural practices.

The synthesis of N-(2,2-difluoroethyl)guanidine involves several steps that require precise control over reaction conditions to ensure high yield and purity. Traditional methods often employ nucleophilic substitution reactions or condensation techniques to introduce the difluoroethyl group onto the guanidine framework. However, advancements in catalytic processes and green chemistry have paved the way for more efficient and environmentally friendly synthesis routes. These developments are expected to lower production costs and improve scalability for industrial applications.

From an environmental perspective, understanding the fate and behavior of N-(2,2-difluoroethyl)guanidine in natural systems is crucial for assessing its safety and sustainability. Recent environmental impact studies have focused on its biodegradability and potential toxicity to aquatic organisms. Preliminary results suggest that under controlled conditions, the compound exhibits moderate biodegradation rates and low acute toxicity, which aligns with regulatory standards for chemical safety.

In conclusion, N-(cas no383) represents a multifaceted compound with diverse applications across various industries. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a valuable asset in both academic research and industrial development. As ongoing research continues to uncover new insights into its potential uses, N-(cas no383) is poised to play an increasingly significant role in shaping future innovations across multiple sectors.

3832-22-2 (N-(2,2-difluoroethyl)guanidine) 関連製品

- 2549031-94-7(4-{2-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one)

- 954595-01-8(1-cyclohexyl-3-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylurea)

- 15095-70-2(2-(dimethylamino)ethyl(2-phenylethyl)amine)

- 1157477-77-4(1-Propanol, 3-[[1-(3-bromophenyl)propyl]amino]-)

- 2734777-95-6(1-Bromo-5-ethoxy-3,4-difluoro-2-methoxybenzene)

- 577985-78-5(methyl 4,5-dimethoxy-2-(2-phenoxyacetamido)benzoate)

- 899945-36-9(N-(2,2-diethoxyethyl)-N'-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylethanediamide)

- 1803825-11-7(Ethyl 2-fluoro-3-methyl-5-nitrophenylacetate)

- 1016811-41-8(Propyl 4-Bromo-2-fluorobenzamide)

- 1805500-13-3(6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid)